Welcome to the BenchChem Online Store!
molecular formula C11H11NO2 B8703130 2-(4-Methoxyphenyl)-5-methyloxazole

2-(4-Methoxyphenyl)-5-methyloxazole

Cat. No. B8703130
M. Wt: 189.21 g/mol
InChI Key: FCNLRRVHXJLUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05002960

Procedure details

2-(4-Methoxyphenyl)-5-methyloxazole was prepared in 35.5% yield of decarboxylation of the compound of part (c) with copper powder in Dowtherm at reflux temperature. The isolated product was distilled, b.p. 136°-140° C. (0.1 mm).
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[N:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[O:5][C:6]=1[CH3:7].[CH:15]1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[Cu]>[CH3:15][O:14][C:11]1[CH:10]=[CH:9][C:8]([C:4]2[O:5][C:6]([CH3:7])=[CH:2][N:3]=2)=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(OC1C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
DISTILLATION
Type
DISTILLATION
Details
The isolated product was distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1OC(=CN1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.